molecular formula C23H12F34N2O2 B11716610 N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)

N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)

Cat. No.: B11716610
M. Wt: 994.3 g/mol
InChI Key: BMICQKRPAHMBEP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its extensive fluorination, which imparts significant hydrophobicity and chemical stability. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE typically involves multiple steps of fluorination and amide bond formation. The process begins with the fluorination of a suitable hydrocarbon precursor, followed by the introduction of amide groups through reactions with appropriate amines under controlled conditions. The reaction conditions often require the use of strong fluorinating agents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions.

    Reduction Reactions: The amide groups can be reduced to amines under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while reduction and oxidation can yield amines and hydroxylated compounds, respectively.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE is primarily attributed to its fluorinated structure. The extensive fluorination imparts unique properties such as high lipophilicity and chemical stability. These properties enable the compound to interact with various molecular targets, including lipid membranes and proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Another highly fluorinated compound with similar hydrophobic properties.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol: A fluorinated alcohol with applications in surface coatings and materials science.

Uniqueness

What sets 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE apart is its dual functionality, combining extensive fluorination with amide groups. This unique combination enhances its chemical stability and allows for versatile applications in various fields.

Properties

Molecular Formula

C23H12F34N2O2

Molecular Weight

994.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)pentyl]nonanamide

InChI

InChI=1S/C23H12F34N2O2/c24-8(25,10(28,29)12(32,33)14(36,37)16(40,41)18(44,45)20(48,49)22(52,53)54)6(60)58-4-2-1-3-5-59-7(61)9(26,27)11(30,31)13(34,35)15(38,39)17(42,43)19(46,47)21(50,51)23(55,56)57/h1-5H2,(H,58,60)(H,59,61)

InChI Key

BMICQKRPAHMBEP-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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